molecular formula C10H11Cl2NO B1468946 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol CAS No. 1343317-60-1

1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol

Cat. No. B1468946
CAS RN: 1343317-60-1
M. Wt: 232.1 g/mol
InChI Key: IBKUGTWWUIHUIZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)methylazetidin-3-ol, or 1-DCPM, is an organic compound belonging to the class of azetidinols. It is a cyclic compound consisting of an azetidine ring with a methyl and a 3,4-dichlorophenyl substituent. It is an important intermediate in the synthesis of pharmaceuticals and other functional materials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Assisted Synthesis

    A series of compounds including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones were synthesized using microwave-assisted methods, showcasing the utility of 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol derivatives in efficient chemical synthesis processes (Mistry & Desai, 2006).

  • Crystal and Molecular Structure Analysis

    The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a related compound, was extensively analyzed, providing insights into the structural properties of similar azetidin-3-ol derivatives (Ramakumar, Venkatesan, & Rao, 1977).

Pharmacological Applications

  • Neurokinin-2 Receptor Antagonists

    Research into 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, which are structurally related to 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, demonstrated their potential as neurokinin-2 (NK2) antagonists. This suggests possible therapeutic applications for related compounds in treating diseases influenced by the NK2 receptor (Mackenzie et al., 2002).

  • Anti-Inflammatory Activity

    Certain derivatives of azetidin-2-one, which share a similar structure with 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, were synthesized and tested for anti-inflammatory effects, indicating the potential use of similar compounds in anti-inflammatory treatments (Sharma, Maheshwari, & Bindal, 2013).

Other Applications

  • Synthesis of Azetidines and Azetines: Azetidines and azetines, related to the 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol structure, have been synthesized and studied for their reactivity, showing the versatility of these compounds in various chemical reactions (Singh, D’hooghe, & Kimpe, 2008).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKUGTWWUIHUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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